{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile
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Overview
Description
{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE is a complex organic compound that belongs to the class of benzothieno pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothieno pyrimidine core, which is a fused heterocyclic system, and a cyanide group attached to a sulfur atom.
Preparation Methods
The synthesis of {[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid to form the thieno pyrimidine core . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods often involve high-throughput synthesis techniques to ensure the efficient production of this compound.
Chemical Reactions Analysis
{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of {[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site.
Comparison with Similar Compounds
Similar compounds to {[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE include:
- 3-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 3-(4-METHOXYPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE These compounds share a similar benzothieno pyrimidine core but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
Molecular Formula |
C19H17N3OS2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C19H17N3OS2/c1-12-6-8-13(9-7-12)22-18(23)16-14-4-2-3-5-15(14)25-17(16)21-19(22)24-11-10-20/h6-9H,2-5,11H2,1H3 |
InChI Key |
UEDFWPHUTWZFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4 |
Origin of Product |
United States |
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